molecular formula C21H26N2O4S B11590337 isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11590337
M. Wt: 402.5 g/mol
InChI Key: IOJSVPDAYVALKS-UHFFFAOYSA-N
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Description

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions are mild, and the process is efficient, yielding the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, can enhance the reaction efficiency and yield . These catalysts are reusable and environmentally friendly, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The reactions are typically carried out under mild conditions, often at room temperature .

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidines and triazolopyrimidines, which have been shown to possess significant biological activities .

Scientific Research Applications

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its observed biological activities . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

propan-2-yl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-6-16-19(24)23-18(14-8-10-15(11-9-14)26-7-2)17(20(25)27-12(3)4)13(5)22-21(23)28-16/h8-12,16,18H,6-7H2,1-5H3

InChI Key

IOJSVPDAYVALKS-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)OCC

Origin of Product

United States

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